
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is a chiral compound with a unique structure that includes a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(4R,5S)-5-tert-butyl-2-methyl-4-propyloctane: Shares the chiral centers but has a different overall structure.
Uniqueness
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and isopropyl groups
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)7-6(3)4-10-8(9)11-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
NKAUVUZBQWBQAU-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1COC(=O)O[C@@H]1C(C)C |
Canonical SMILES |
CC1COC(=O)OC1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


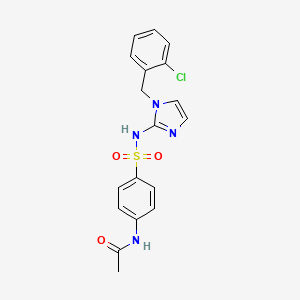
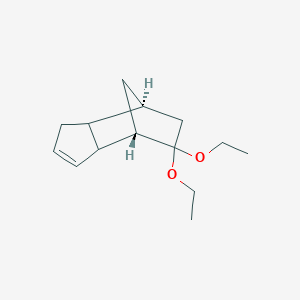
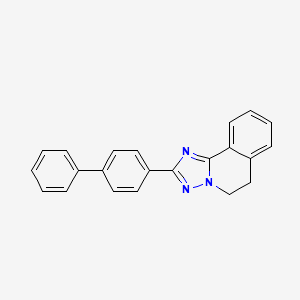
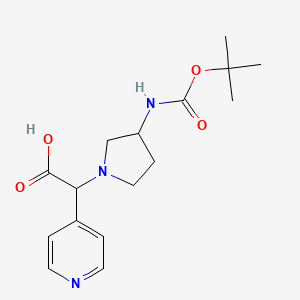
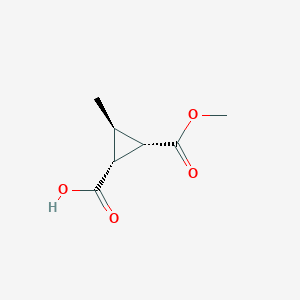
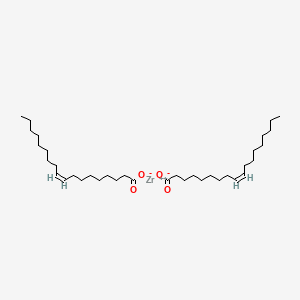
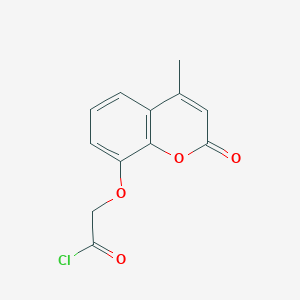
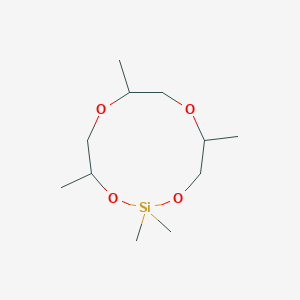
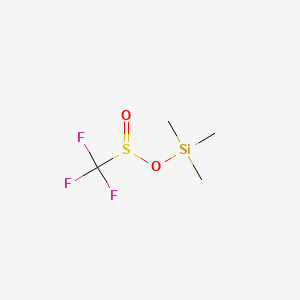
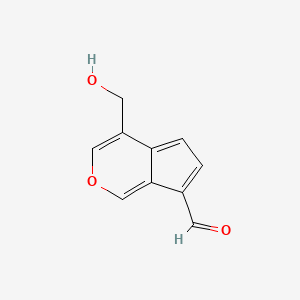
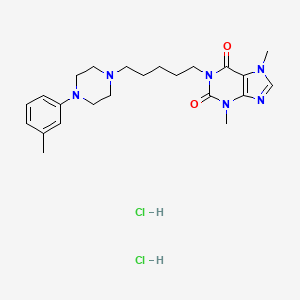

![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

